molecular formula C9H17NO2 B14698374 Propyl piperidine-1-carboxylate CAS No. 27000-70-0

Propyl piperidine-1-carboxylate

Cat. No.: B14698374
CAS No.: 27000-70-0
M. Wt: 171.24 g/mol
InChI Key: ZWGMYSLDSCSTGG-UHFFFAOYSA-N
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Description

Propyl piperidine-1-carboxylate is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl piperidine-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of piperidine with propyl chloroformate under basic conditions. The reaction typically proceeds as follows:

  • Piperidine is dissolved in an appropriate solvent, such as dichloromethane.
  • Propyl chloroformate is added dropwise to the solution while maintaining the temperature at around 0°C.
  • The reaction mixture is stirred for several hours at room temperature.
  • The product is then isolated by extraction and purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Propyl piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Propyl piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of propyl piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl piperidine-1-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential applications compared to other piperidine derivatives. Its versatility in undergoing various chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its importance in research and industry.

Properties

CAS No.

27000-70-0

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

propyl piperidine-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-2-8-12-9(11)10-6-4-3-5-7-10/h2-8H2,1H3

InChI Key

ZWGMYSLDSCSTGG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)N1CCCCC1

Origin of Product

United States

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